![molecular formula C15H10Cl2N2OS2 B5971160 2-(1,3-benzothiazol-2-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5971160.png)
2-(1,3-benzothiazol-2-ylthio)-N-(2,6-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylthio)-N-(2,6-dichlorophenyl)acetamide, commonly known as BTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BTA is a member of the benzothiazole family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of BTA is not fully understood, but it is thought to involve the inhibition of protein tyrosine phosphatases. These enzymes are involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, BTA may disrupt these processes and lead to cell death. BTA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
BTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. BTA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the precise mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTA in lab experiments is its diverse range of biological activities. BTA has been shown to have anticancer, antimicrobial, and antiviral properties, making it a useful tool for studying these diseases. In addition, BTA has been investigated as a potential therapeutic agent for neurodegenerative diseases, which are a major health concern worldwide.
However, there are also limitations to using BTA in lab experiments. For example, the mechanism of action of BTA is not fully understood, which makes it difficult to interpret experimental results. In addition, BTA has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BTA. One area of interest is the development of BTA derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of BTA, which could lead to the development of new therapeutic strategies for cancer and neurodegenerative diseases. Finally, the potential use of BTA in combination with other drugs or therapies should be explored, as this may lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of BTA involves a series of chemical reactions that begin with the reaction of 2-aminobenzothiazole with 2,6-dichlorobenzoyl chloride to form 2-(2,6-dichlorobenzoyl)amino-benzothiazole. This intermediate is then reacted with thioacetic acid to form the final product, BTA. The synthesis of BTA has been optimized to increase yield and purity, and several modifications to the original protocol have been proposed to improve the process.
Applications De Recherche Scientifique
BTA has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. BTA has also been studied for its ability to inhibit protein tyrosine phosphatases, which play a critical role in many cellular processes. In addition, BTA has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS2/c16-9-4-3-5-10(17)14(9)19-13(20)8-21-15-18-11-6-1-2-7-12(11)22-15/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDITSQWFGGLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.